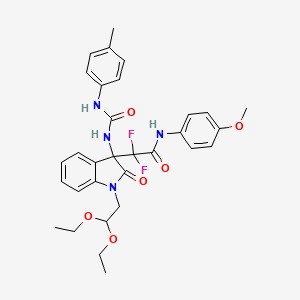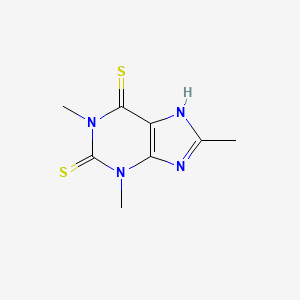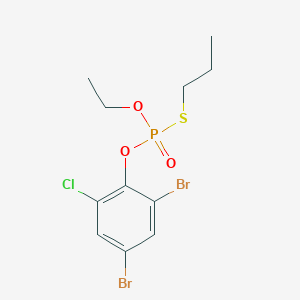
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate: is an organophosphate compound known for its use as an intermediate in various chemical reactions. It is characterized by its molecular formula C11H14Br2ClO3PS and is often utilized in research settings due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 2,4-dibromo-6-chlorophenol . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and technology helps in optimizing the yield and reducing the production costs .
Chemical Reactions Analysis
Types of Reactions: O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Sodium hydroxide, under aqueous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or phosphines .
Scientific Research Applications
O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The compound’s molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .
Comparison with Similar Compounds
Profenofos: Another organophosphate compound with similar insecticidal properties.
Chlorpyrifos: Known for its use as a pesticide with a similar mechanism of action.
Diazinon: Another organophosphate insecticide with comparable chemical properties.
Uniqueness: O-(2,4-Dibromo-6-chlorophenyl) O-ethyl S-propyl phosphorothioate is unique due to its specific chemical structure, which includes both bromine and chlorine atoms. This structure contributes to its distinct reactivity and potency compared to other organophosphate compounds .
Properties
Molecular Formula |
C11H14Br2ClO3PS |
|---|---|
Molecular Weight |
452.53 g/mol |
IUPAC Name |
1,5-dibromo-3-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H14Br2ClO3PS/c1-3-5-19-18(15,16-4-2)17-11-9(13)6-8(12)7-10(11)14/h6-7H,3-5H2,1-2H3 |
InChI Key |
VXKBCKFJQRUJHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


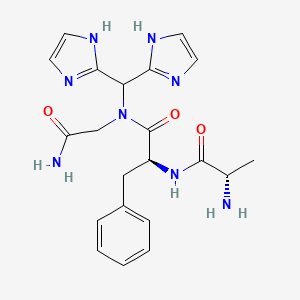

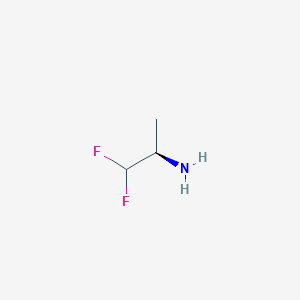

![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)

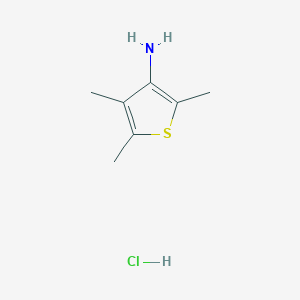
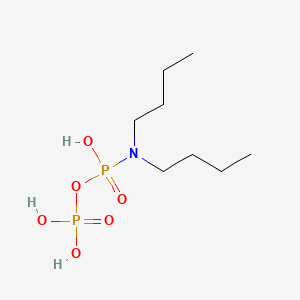
![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)

